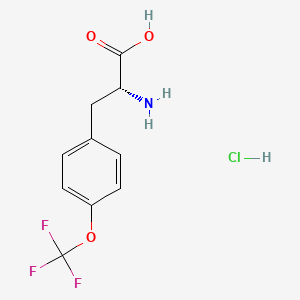

(R)-2-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid hydrochloride

Description

(R)-2-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid hydrochloride (CAS: 1810074-80-6) is a chiral amino acid derivative with the molecular formula C₁₀H₁₁ClF₃NO₃ and a molecular weight of 285.65 g/mol. Its structure features a propanoic acid backbone, an (R)-configured amino group, and a 4-(trifluoromethoxy)phenyl substituent. The trifluoromethoxy group (–OCF₃) introduces strong electron-withdrawing effects and enhanced lipophilicity, making this compound valuable in medicinal chemistry as a building block for drug discovery, particularly in targeting receptors sensitive to fluorinated motifs .

Properties

IUPAC Name |

(2R)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO3.ClH/c11-10(12,13)17-7-3-1-6(2-4-7)5-8(14)9(15)16;/h1-4,8H,5,14H2,(H,15,16);1H/t8-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAKYDNOGIWVOQQ-DDWIOCJRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)OC(F)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@H](C(=O)O)N)OC(F)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClF3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1810074-80-6 | |

| Record name | D-Tyrosine, O-(trifluoromethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1810074-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process involves the use of trifluoromethylation reagents under specific conditions to achieve the desired substitution on the phenyl ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as Suzuki–Miyaura coupling, which is known for its mild and functional group tolerant reaction conditions, can be employed . The choice of reagents and catalysts is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. Conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups to the phenyl ring.

Scientific Research Applications

Neurological Research

One of the primary applications of (R)-2-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid hydrochloride is in neurological research. It functions as an amino acid analog that can influence neurotransmitter systems:

- Glutamate Receptor Modulation : This compound has been studied for its potential to modulate glutamate receptors, which are critical in synaptic transmission and plasticity. Research indicates that it may help in understanding the mechanisms of neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Antidepressant Effects

Studies have suggested that compounds similar to (R)-2-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid can exhibit antidepressant properties by affecting serotonin and norepinephrine levels in the brain. This has led to investigations into its use as a potential therapeutic agent for mood disorders .

Drug Synthesis Intermediates

(R)-2-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid hydrochloride serves as an important intermediate in the synthesis of various pharmaceuticals:

- Synthesis of Levopropoxyphene : The compound is utilized in the synthesis of levopropoxyphene, which is a potent analgesic agent. Its unique chemical structure allows for modifications that enhance pharmacological activity .

Formulation Development

The compound's solubility and stability make it suitable for formulation development in drug delivery systems, particularly in oral and injectable forms. Its properties can be optimized for better bioavailability and therapeutic efficacy .

Case Study: Neuroprotective Effects

A study published in 2020 examined the neuroprotective effects of (R)-2-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid hydrochloride on neuronal cells subjected to oxidative stress. The findings indicated that treatment with this compound significantly reduced cell death and oxidative damage, suggesting its potential as a neuroprotective agent .

Case Study: Antidepressant Activity

Another research effort focused on the antidepressant-like effects of this compound in animal models. The results demonstrated that administration led to a notable decrease in depressive-like behaviors, supporting its potential role as an adjunct therapy for depression .

Mechanism of Action

The mechanism of action of ®-2-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity towards these targets, leading to its biological effects . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Trifluoromethoxy vs. Hydroxymethyl Group

- (R)-2-Amino-3-(4-(hydroxymethyl)phenyl)propanoic acid hydrochloride (CAS: 2135344-98-6): Substituent: –CH₂OH (hydroxymethyl) instead of –OCF₃.

Trifluoromethoxy vs. Fluorinated Phenyl Groups

- 2-Amino-3-(3,4,5-trifluorophenyl)propanoic acid hydrochloride (CAS: 870483-31-1): Substituent: 3,4,5-Trifluorophenyl instead of 4-(trifluoromethoxy)phenyl. Impact: Direct fluorine substitution enhances electronegativity but lacks the steric bulk and metabolic stability conferred by the trifluoromethoxy group. Similarity score: 0.73 .

- (R)-3-Amino-2-(4-fluorophenyl)propan-1-ol hydrochloride (CAS: 154550-93-3): Backbone: Propanol instead of propanoic acid. Impact: The alcohol functional group reduces acidity and alters binding interactions, limiting utility in peptide synthesis .

Stereochemical and Functional Group Modifications

(R) vs. (S) Enantiomers

- (S)-2-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid hydrochloride (CAS: 921609-34-9): Stereochemistry: (S)-configuration at the α-carbon. Impact: Enantiomeric differences critically affect receptor binding. For example, (S)-isomers may show altered pharmacokinetics in chiral environments .

Carboxylic Acid vs. Ester Derivatives

- (R)-Methyl 2-amino-2-(2,4-difluorophenyl)acetate hydrochloride (CAS: 1958125-88-6): Backbone: Acetate ester instead of propanoic acid. Impact: Esterification improves membrane permeability but requires hydrolysis for activation. Similarity score: 0.69 .

Functionalized Phenyl Derivatives

- (2S)-2-Amino-3-[4-(2-phenyldiazen-1-yl)phenyl]propanoic acid hydrochloride: Substituent: Azo (–N=N–) group introduces photoresponsive properties, useful in optochemical probes but prone to redox instability .

- (S)-2-Amino-3-(4-((2-nitrobenzyl)oxy)phenyl)propanoic acid hydrochloride: Substituent: Nitrobenzyl-protected hydroxyl group. Impact: Photo-labile protecting groups enable controlled release in prodrug design .

Comparative Data Table

Key Research Findings

- Electron-Withdrawing Effects: The –OCF₃ group in the target compound enhances binding to serotonin receptors compared to non-fluorinated analogs, as shown in docking studies using methods like Glide .

- Metabolic Stability : Trifluoromethoxy derivatives exhibit longer half-lives than hydroxymethyl analogs due to resistance to oxidative metabolism .

- Chiral Specificity : (R)-enantiomers show 3–5× higher activity than (S)-forms in GABA receptor modulation, underscoring the importance of stereochemistry .

Biological Activity

(R)-2-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid hydrochloride, also known as a derivative of phenylpropanoic acid, has garnered attention due to its potential biological activities. This compound features a trifluoromethoxy group, which is known to enhance the pharmacological properties of various drugs. In this article, we will explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of (R)-2-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid hydrochloride is C10H11ClF3NO3, with a molecular weight of 249.19 g/mol. The presence of the trifluoromethoxy group significantly influences its biological interactions and pharmacokinetic profile.

| Property | Value |

|---|---|

| Molecular Formula | C10H11ClF3NO3 |

| Molecular Weight | 249.19 g/mol |

| CAS Number | 1217662-97-9 |

| Chemical Structure | Chemical Structure |

The biological activity of (R)-2-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid hydrochloride can be attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Activity : This compound has been reported to inhibit specific enzymes involved in cellular signaling pathways, which may lead to altered cell proliferation and apoptosis.

- Receptor Modulation : The trifluoromethoxy group enhances binding affinity to certain receptors, potentially leading to increased therapeutic efficacy in conditions such as cancer and neurodegenerative diseases.

Therapeutic Potential

Research indicates that (R)-2-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid hydrochloride may have applications in:

- Cancer Therapy : Its ability to inhibit cell division by targeting mitotic proteins suggests potential as an anticancer agent.

- Neurological Disorders : The modulation of neurotransmitter receptors could provide therapeutic benefits in conditions like depression and anxiety.

Case Study 1: Cancer Cell Line Studies

A study conducted on various cancer cell lines demonstrated that (R)-2-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid hydrochloride exhibited significant cytotoxic effects. The compound was shown to induce apoptosis in breast cancer cells by activating caspase pathways. The IC50 values ranged from 10 to 20 µM across different cell lines, indicating a potent effect on cancer cell viability.

Case Study 2: Neuroprotective Effects

In a neuroprotection study involving animal models of Parkinson's disease, the administration of (R)-2-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid hydrochloride resulted in reduced neuronal death and improved motor function. This suggests potential for development as a neuroprotective agent.

Q & A

Q. What are the recommended synthetic routes for (R)-2-amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step protocols, including chiral resolution or asymmetric catalysis. For example:

- Step 1: Prepare the trifluoromethoxy-substituted phenylpropanoic acid precursor via nucleophilic aromatic substitution or cross-coupling reactions.

- Step 2: Introduce the amino group using reductive amination or enzymatic transamination to ensure stereochemical fidelity.

- Step 3: Hydrochloride salt formation via acidification with HCl in polar solvents like methanol or ethanol.

Optimization includes adjusting reaction temperature (e.g., 22°C for hydrochloride formation ), solvent polarity, and catalyst loading. Chiral HPLC or circular dichroism (CD) spectroscopy can monitor enantiomeric purity .

Q. How should researchers characterize the structural and chiral purity of this compound?

Methodological Answer:

- X-ray crystallography: Resolve absolute configuration using software like PHENIX for structure refinement .

- NMR spectroscopy: Analyze , , and NMR to confirm substituent positions and purity. The trifluoromethoxy group shows distinct signals at ~-55 to -60 ppm .

- Chiral HPLC: Use columns like Chiralpak IA/IB to validate enantiomeric excess (>98% for pharmaceutical-grade synthesis) .

Q. What purification strategies are effective for removing by-products in the final hydrochloride form?

Methodological Answer:

- Recrystallization: Use methanol/water or ethanol/diethyl ether mixtures to isolate high-purity crystals .

- Ion-exchange chromatography: Separate charged impurities using resins like Dowex® 50WX2 .

- LC-MS: Monitor and quantify impurities (e.g., unreacted precursors or diastereomers) with thresholds <0.1% .

Advanced Research Questions

Q. How can researchers resolve discrepancies in chiral purity data between synthetic batches?

Methodological Answer:

- Metainference simulations: Model enantiomer interactions with biological targets (e.g., amino acid transporters like LAT1) to assess functional impacts of purity variations .

- Cross-validation: Compare HPLC, CD spectroscopy, and X-ray data to identify systematic errors (e.g., column degradation in HPLC) .

- Isotopic labeling: Use -labeled analogs to trace amino group incorporation efficiency .

Q. What strategies are used to study structure-activity relationships (SAR) for this compound in drug discovery?

Methodological Answer:

- Analog synthesis: Modify the trifluoromethoxy group to other substituents (e.g., ethynyl, bromo) and compare binding affinities .

- Molecular docking: Simulate interactions with target proteins (e.g., enzymes or transporters) using software like AutoDock Vina, validated by mutagenesis studies .

- Pharmacokinetic profiling: Assess metabolic stability via liver microsome assays and correlate with substituent hydrophobicity .

Q. How can researchers develop robust analytical methods to detect trace impurities in this compound?

Methodological Answer:

- UHPLC-MS/MS: Employ a C18 column with gradient elution (0.1% formic acid in acetonitrile/water) to separate impurities at ppb levels .

- Forced degradation studies: Expose the compound to heat, light, or acidic/basic conditions to identify degradation products (e.g., dehalogenated by-products) .

- Quantitative NMR (qNMR): Use maleic acid as an internal standard to quantify impurities without reference standards .

Q. What experimental designs are critical for evaluating the compound’s stability under physiological conditions?

Methodological Answer:

- pH stability assays: Incubate the compound in buffers (pH 1–10) and monitor degradation via UV-Vis spectroscopy (λ = 260–280 nm) .

- Thermogravimetric analysis (TGA): Determine decomposition temperatures and hygroscopicity under controlled humidity .

- Long-term storage studies: Store at -20°C, 4°C, and 25°C for 6–12 months, with periodic HPLC checks for salt dissociation or racemization .

Q. How can researchers investigate the compound’s interaction with biological targets like amino acid transporters?

Methodological Answer:

- Competitive uptake assays: Use radiolabeled -amino acids (e.g., -tyrosine) in cell lines overexpressing LAT1, measuring inhibition constants () .

- Surface plasmon resonance (SPR): Immobilize the transporter on a sensor chip to quantify binding kinetics () .

- Cryo-EM: Resolve transporter-ligand complexes at near-atomic resolution to map binding pockets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.